molecular formula C10H11F3N4O B5658180 2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one

2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one

Cat. No.: B5658180
M. Wt: 260.22 g/mol
InChI Key: WCMVNWLWFQNPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted at the 1-position with a pyrimidin-2-yl group and at the 4-position with a trifluoroacetyl moiety. The trifluoroacetyl group enhances electronegativity and metabolic stability, while the pyrimidine ring contributes to π-π stacking interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors . Its synthesis typically involves coupling reactions between pyrimidin-2-yl piperazine derivatives and trifluoroacetylating agents under reflux or microwave-assisted conditions .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N4O/c11-10(12,13)8(18)16-4-6-17(7-5-16)9-14-2-1-3-15-9/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMVNWLWFQNPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one typically involves the reaction of 2-pyrimidinylpiperazine with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the complete formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The piperazine nitrogen in this compound participates in alkylation and acylation reactions. For example:

  • Benzylation : Reaction with benzyl bromide in acetonitrile (MeCN) at 70°C for 24 hours in the presence of K₂CO₃ yields alkylated derivatives. This method achieved a 52% yield for 2-(4-benzylpiperazin-1-yl)pyrimidine, with purification via silica gel chromatography (EtOAc/hexane) .

  • Acylation : The trifluoroacetyl group can undergo nucleophilic substitution. In a La(OTf)₃-catalyzed reaction with ethyl 2-bromo-2,2-difluoroacetate under neat conditions at 50°C, bromodifluoroacetamide derivatives were synthesized in 68–82% yields .

Reaction Type Conditions Yield Key Observations
BenzylationMeCN, K₂CO₃, 70°C, 24 h52%Requires excess alkyl halide
AcylationNeat, La(OTf)₃, 50°C, 2 h68–82%High regioselectivity

Catalytic Functionalization

Chiral phase-transfer catalysts (e.g., cinchona alkaloid analogs) enable enantioselective modifications. For instance:

  • Aza-Michael Cyclization : Using a cinchona alkaloid analog at low temperatures (−20°C) with potassium phosphate as a base, enantiomeric excess (ee) of up to 76% was achieved. Crystallization of the (S,S)-di-p-tolyltartrate salt increased ee to >99% .

Stability and Reactivity of the Trifluoroacetyl Group

The trifluoroacetyl group exhibits stability under basic and acidic conditions but is susceptible to hydrolysis:

  • Hydrolysis : Basic hydrolysis of the trifluoroacetyl derivative (e.g., using aqueous NaOH) cleaves the ketone group, yielding carboxylic acid derivatives. This step is critical in multi-step syntheses to modify downstream reactivity .

Heterocyclic Ring Modifications

The pyrimidin-2-yl substituent participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Synthetic Challenges and Optimizations

Key synthetic hurdles include:

Spectroscopic Characterization

  • ¹H NMR : Peaks for the pyrimidine ring appear at δ 8.33 (d, J = 4.8 Hz) and δ 6.56 (t, J = 4.7 Hz), while piperazine protons resonate at δ 3.92–3.74 .

  • ¹³C NMR : The trifluoroacetyl carbon is observed at δ 157.9 (t, J = 26.5 Hz) .

This compound’s reactivity is shaped by its trifluoroacetyl group’s electrophilicity, the piperazine ring’s nucleophilicity, and the pyrimidine ring’s aromaticity. Optimized protocols for alkylation, acylation, and cross-coupling, alongside enantioselective catalysis, highlight its versatility in synthetic chemistry .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its pharmacological properties due to its structural similarity to known bioactive molecules. The inclusion of the pyrimidine and piperazine moieties suggests potential interactions with various receptors in the central nervous system (CNS).

Case Studies and Findings

  • Antidepressant Activity : Research indicates that derivatives of piperazine can exhibit anxiolytic and antidepressant effects. For instance, compounds similar to 2,2,2-trifluoro derivatives have shown efficacy in modulating serotonin receptors, which are crucial in mood regulation .
  • Anticancer Properties : Some piperazine derivatives have been identified as having anticancer properties. The trifluoromethyl group may enhance the potency of these compounds against certain cancer cell lines by improving their metabolic stability and bioavailability .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies.

Research Insights

  • Receptor Interaction : Similar compounds have been studied for their roles as antagonists or agonists at various adrenergic and serotonergic receptors. For example, pyrimidinylpiperazine derivatives have been noted for their selective action on α2-adrenergic receptors .

Synthetic Chemistry

The synthesis of 2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one serves as a useful method for producing other complex molecules. Its synthesis can be optimized for high yields and purity.

Synthetic Pathways

Several synthetic routes have been proposed to create this compound efficiently:

  • Fluorination Reactions : Utilizing fluorinated reagents to introduce the trifluoromethyl group.
  • Piperazine Derivatives : Modifying existing piperazine structures through substitution reactions to yield new derivatives with enhanced activity profiles.

Material Science

The unique properties of trifluoromethyl compounds lend themselves well to applications in material science, particularly in developing new polymers or coatings that require specific hydrophobic characteristics.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazinyl and pyrimidinyl groups contribute to the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Key Findings from Comparative Studies

  • Pyrimidine vs. Aromatic Substitutions : Replacing fluorophenyl (e.g., in MM series) with pyrimidin-2-yl maintains or enhances biological activity, likely due to improved hydrogen bonding and π-π interactions .
  • Trifluoroacetyl Group : The trifluoromethyl group in the target compound increases metabolic stability compared to acetyl or benzoyl derivatives (e.g., QD11), reducing oxidative degradation .
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., in MM series) achieves higher yields (70–100%) compared to traditional reflux methods (35–63% for QD derivatives), suggesting scalability advantages .
  • Biological Targeting : Compounds like JHX-1-TPP demonstrate the adaptability of the pyrimidin-piperazine scaffold for organelle-specific delivery, though the target compound’s trifluoroacetyl group may limit such applications due to its electronegativity .

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Derivatives with rigid substituents (e.g., QD15 with 4-chlorobenzoyl) exhibit higher melting points (123.9–126.7°C) than the target compound, suggesting stronger crystal packing .
  • Stability : The trifluoromethyl group resists hydrolysis, contrasting with acetylated analogs (e.g., QD11), which may undergo enzymatic deacetylation .

Biological Activity

2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one is a fluorinated compound with potential therapeutic applications. Its structure features a trifluoroethyl group and a piperazine moiety linked to a pyrimidine ring, which may contribute to its biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of 2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one is C12H13F3N4O. The presence of trifluoromethyl groups often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Pharmacological Activities

Research indicates that compounds similar to 2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one exhibit various pharmacological activities:

1. Antitumor Activity
Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in many cancers .

Table 1: Antitumor Activity of Related Compounds

CompoundTargetIC50 (µM)Reference
Compound ABRAF(V600E)0.5
Compound BEGFR0.3
Compound CAurora-A kinase0.7

2. Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Some studies report that these compounds exhibit significant antibacterial and antifungal activities against various pathogens .

3. Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects. Research indicates that they may act as anxiolytics or antidepressants by modulating neurotransmitter systems .

The mechanisms through which 2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one exerts its biological effects may involve:

1. Kinase Inhibition
Many pyrimidine-based compounds act as kinase inhibitors. They can bind to the ATP-binding site of kinases like EGFR and BRAF, thus preventing their activation and downstream signaling .

2. Interaction with Receptors
The piperazine ring may facilitate interaction with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), contributing to the compound's neuropharmacological profile .

Case Studies

Several case studies have highlighted the potential of similar compounds in clinical settings:

Case Study 1: Antitumor Efficacy
A study evaluated a compound structurally related to 2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one in a mouse model of melanoma. The results indicated a significant reduction in tumor size compared to controls .

Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus showed that a related compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, demonstrating its potential as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for preparing 2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one?

The compound can be synthesized via nucleophilic substitution between trifluoroacetyl chloride and 4-(pyrimidin-2-yl)piperazine. Key steps include:

  • Coupling reagents : Use HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with triethylamine as a base to activate the carbonyl group .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol.
  • Yield optimization : Adjust stoichiometric ratios (1:1.1 for piperazine derivatives) and reaction time (24–48 hours under nitrogen) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95% via UV detection at 254 nm).
  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR data with structurally similar compounds, such as 2,2,2-trifluoro-1-(4-phenylpiperazin-1-yl)ethan-1-one (δ 3.58–3.91 ppm for piperazine protons; δ 160–165 ppm for carbonyl carbons) .
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values.

Q. What strategies are effective for assessing solubility and formulation stability?

  • Experimental determination : Use the shake-flask method in PBS (pH 7.4) or DMSO for stock solutions (10 mM).
  • Computational prediction : Calculate logP values (e.g., using Molinspiration) based on the molecular formula (C10_{10}H11_{11}F3_{3}N4_{4}O) to estimate lipophilicity .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC .

Advanced Research Questions

Q. How can researchers optimize reaction yields for scale-up synthesis?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for coupling reactions involving pyrimidine derivatives.
  • Solvent selection : Compare DMF vs. THF for minimizing side products (e.g., N-alkylation byproducts) .
  • Process analytics : Use in-situ FTIR to monitor carbonyl activation and intermediate formation .

Q. How to resolve contradictions in 1H^1H NMR data for piperazine ring protons?

  • Dynamic effects : Piperazine rings exhibit conformational flexibility, leading to split signals. Use variable-temperature NMR (VT-NMR) at 113 K to "freeze" conformers and observe distinct proton environments .
  • 2D NMR : Perform 1H^1H-1H^1H COSY and NOESY to assign coupling patterns and spatial proximity of protons (e.g., axial vs. equatorial positions) .

Q. What computational methods are suitable for predicting biological target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to dopamine D2 receptors, leveraging hydrophobic interactions between the trifluoromethyl group and receptor pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability with apoptosis regulators (e.g., XIAP/cIAP1) .

Q. How to design in vivo studies to evaluate pharmacological activity?

  • Xenograft models : Administer the compound (10–50 mg/kg, oral) in nude mice implanted with cancer cell lines (e.g., HCT-116) and monitor tumor volume vs. controls .
  • PK/PD analysis : Measure plasma concentrations via LC-MS/MS and correlate with biomarker inhibition (e.g., caspase-3 activation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across studies?

  • Assay standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and incubation times (24 vs. 48 hours).
  • Control compounds : Include reference inhibitors (e.g., ASTX660 for IAP antagonists) to calibrate experimental conditions .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight260.21 g/mol
logP (predicted)1.8 (Molinspiration)
Solubility (PBS, pH 7.4)0.12 mg/mL (experimental)

Table 2: NMR Data Comparison for Piperazine Derivatives

Compound1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)
2,2,2-Trifluoro-1-(4-phenylpiperazin-1-yl)ethan-1-one3.58–3.91 (piperazine)160.5 (C=O), 117.3 (CF3_3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.